molecular formula C6H5Cl3Sn B074287 Phenyltin trichloride CAS No. 1124-19-2

Phenyltin trichloride

Cat. No. B074287
CAS RN: 1124-19-2
M. Wt: 302.2 g/mol
InChI Key: UBOGEXSQACVGEC-UHFFFAOYSA-K
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Description

Phenyltin trichloride is a chemical compound with the molecular formula C6H5Cl3Sn . It is used to produce 3-phenyl-cyclohexanone with cyclohex-2-enone and is also used in pharmaceutical intermediates .


Synthesis Analysis

Phenyltin trichloride can be used in the preparation of organotin (IV) complexes as potent antimicrobial agents . It also serves as a reactant in the Stille coupling reaction catalyzed by peptide-templated Pd nanoparticles .


Molecular Structure Analysis

The molecular structure of phenyltin trichloride is represented by the SMILES string ClSn(Cl)c1ccccc1 . The molecular weight of phenyltin trichloride is 302.17 g/mol .


Chemical Reactions Analysis

Phenyltin trichloride is involved in various chemical reactions. For instance, it is used in the synthesis of tin-doped TiO2 photoanodes applicable in dye-sensitized solar cells . It is also used to produce 3-phenyl-cyclohexanone with cyclohex-2-enone .


Physical And Chemical Properties Analysis

Phenyltin trichloride is a liquid at 20 degrees Celsius . It has a refractive index of 1.585 (lit.) and a density of 1.839 g/mL at 25 °C (lit.) . It is sensitive to moisture .

Scientific Research Applications

Preparation of Organotin (IV) Complexes

Phenyltin trichloride can be used in the preparation of organotin (IV) complexes . These complexes have been found to be potent antimicrobial agents , making them useful in the field of medical research and drug development.

Stille Coupling Reaction

Phenyltin trichloride can act as a reactant in the Stille coupling reaction . This reaction is catalyzed by peptide-templated Pd nanoparticles . The Stille coupling reaction is a key process in organic chemistry, used for the formation of carbon-carbon bonds in the synthesis of various organic compounds.

Synthesis of Tin-Doped TiO2 Photoanodes

Phenyltin trichloride can serve as a tin (Sn) source in the synthesis of tin-doped TiO2 photoanodes . These photoanodes are applicable in dye-sensitized solar cells , contributing to the development of renewable energy technologies.

Production of 3-Phenyl-Cyclohexanone

Phenyltin trichloride is used to produce 3-phenyl-cyclohexanone with cyclohex-2-enone . This compound has potential applications in the pharmaceutical industry as an intermediate in drug synthesis .

Pharmaceutical Intermediates

Phenyltin trichloride is also used more broadly in the production of pharmaceutical intermediates . These intermediates are crucial components in the synthesis of various drugs, contributing to advancements in healthcare and medicine.

Research in Organometallic Compounds

As an organometallic compound, Phenyltin trichloride is used in research related to organometallic chemistry . This field of study focuses on chemical compounds containing bonds between carbon and a metal, and it has wide-ranging applications in areas such as catalysis, materials science, and medicinal chemistry.

Safety and Hazards

Phenyltin trichloride is classified as toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid release to the environment, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Relevant Papers One of the relevant papers retrieved discusses the quantitation of trace levels of phenyltin compounds using high performance thin layer chromatography . Another paper provides insights into the electrochemical behavior of organotin compounds .

Mechanism of Action

Target of Action

Phenyltin trichloride, also known as Trichlorophenylstannane, is primarily used in the preparation of organotin (IV) complexes, which are known to be potent antimicrobial agents . It is also used as a reactant in the Stille coupling reaction catalyzed by peptide-templated Pd nanoparticles .

Mode of Action

It is known to participate in the stille coupling reaction, a powerful method for forming carbon-carbon bonds in organic synthesis . In this reaction, Phenyltin trichloride acts as a tin reagent, coupling with an organohalide in the presence of a palladium catalyst to form a new organotin compound .

Biochemical Pathways

Phenyltin trichloride is involved in the synthesis of organotin (IV) complexes and the Stille coupling reaction . These reactions are part of broader biochemical pathways in organic synthesis and materials science. For instance, Phenyltin trichloride can be used as a tin (Sn) source in the synthesis of tin-doped TiO2 photoanodes, which are applicable in dye-sensitized solar cells .

Pharmacokinetics

As a laboratory chemical, it is primarily used in controlled environments for specific reactions

Result of Action

The primary result of Phenyltin trichloride’s action is the formation of new organotin compounds through the Stille coupling reaction . These compounds have various applications, including the creation of potent antimicrobial agents and the synthesis of materials for dye-sensitized solar cells .

Action Environment

The efficacy and stability of Phenyltin trichloride can be influenced by various environmental factors. For instance, the Stille coupling reaction requires a palladium catalyst and an organohalide . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of Phenyltin trichloride. It’s important to note that Phenyltin trichloride is classified as a combustible, corrosive hazardous material and is very toxic to aquatic life with long-lasting effects . Therefore, its handling and disposal must be done in accordance with safety regulations .

properties

IUPAC Name

trichloro(phenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOGEXSQACVGEC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074455
Record name Monophenyltin trichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltin trichloride

CAS RN

1124-19-2
Record name Phenyltin trichloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Stannane, trichlorophenyl-
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Record name 1124-19-2
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Record name Monophenyltin trichloride
Source EPA DSSTox
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Record name Trichlorophenylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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